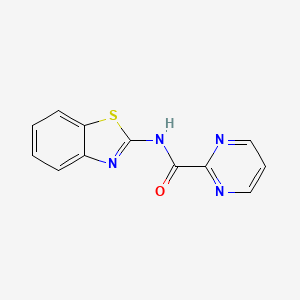

![molecular formula C21H22FN3O4 B5538923 N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-isopropylbenzamide](/img/structure/B5538923.png)

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-isopropylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related oxadiazole derivatives involves strategic condensation reactions, where specific precursors are reacted under controlled conditions to introduce the oxadiazole ring. For instance, the synthesis of methyl 2-(2-{1-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(dimethylamino)vinyl}phenyl)-3-(dimethylamino)acrylate demonstrated the intricate steps involved in crafting such molecules, including the formation of oxadiazole rings and subsequent modifications to introduce other functional groups (Chen et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds containing the oxadiazole ring, such as the one , often features planarity and conjugation, which are critical for their electronic properties. For example, studies on similar molecules have highlighted how the oxadiazole ring contributes to the overall stability and electronic configuration of the molecule, influencing its physical and chemical properties (Kariuki et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving oxadiazole derivatives can vary widely, depending on the functional groups present and the reaction conditions. Oxadiazoles are known for their participation in nucleophilic substitution reactions, cycloadditions, and as intermediates in the synthesis of more complex molecules. The chemical stability of oxadiazole rings, along with their ability to engage in various chemical transformations, makes them valuable in synthetic chemistry (Wang et al., 2006).

Physical Properties Analysis

The physical properties of oxadiazole derivatives, including solubility, melting points, and crystalline structure, can be significantly influenced by their molecular structure. For example, the introduction of fluorine atoms or methoxy groups can alter the compound's polarity, solubility in various solvents, and crystallinity, which are crucial for its application in different fields of study (Hamciuc et al., 2005).

Chemical Properties Analysis

The chemical properties of such compounds, including reactivity, stability under various conditions, and interactions with other chemical species, are key to understanding their potential applications. The presence of an oxadiazole ring often confers interesting electronic properties, making these compounds candidates for electronic materials, among other applications (Hamciuc et al., 2005).

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anti-Proliferative Activities

The compound 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione and its derivatives exhibit significant in vitro inhibitory activity against pathogenic Gram-positive, Gram-negative bacteria, and the yeast-like pathogenic fungus Candida albicans. Notably, piperazinomethyl derivatives displayed broad-spectrum antibacterial activities. Additionally, the anti-proliferative activity of these compounds was evaluated against various cancer cell lines, including prostate cancer (PC3), human colorectal cancer (HCT-116), human hepatocellular carcinoma (HePG-2), human epithelioid carcinoma (HeLa), and human breast cancer (MCF7) cell lines. Compounds showed potent activity, indicating their potential as anti-cancer agents (L. H. Al-Wahaibi et al., 2021).

Fluorescence and Thermal Stability in Polymers

New fluorinated poly(1,3,4-oxadiazole-ether-imide)s and poly(1,3,4-oxadiazole-imide)s containing dimethylsilane groups have been synthesized, showing high thermal stability and fluorescence. These polymers are easily soluble in polar organic solvents and exhibit a glass transition temperature range conducive to various applications, including potentially electronic and optical materials. The fluorescence properties, coupled with thermal stability, make these materials of interest for advanced material science research (C. Hamciuc et al., 2005); (E. Hamciuc et al., 2005).

Cytotoxicity Against Cancerous Cells

Compounds containing the 1,3,4-oxadiazole moiety, such as dimethoxy and trimethoxy indanonic spiroisoxazolines, have demonstrated potent cytotoxic effects against HepG2 cancerous liver cell lines. These findings underscore the potential of 1,3,4-oxadiazole derivatives in the development of new anti-liver cancer agents, highlighting the therapeutic applications of these compounds in oncology (A. Abolhasani et al., 2020).

Electrical and Insulating Properties

Aromatic copolyethers containing 1,3,4-oxadiazole rings and various functional groups have been prepared, exhibiting high thermal stability and unique electrical insulating properties. These polymers can be cast into thin, flexible films, making them suitable for electronic applications. The research into these materials contributes to the development of new polymers with tailored thermal and electrical properties for use in advanced technological applications (C. Hamciuc et al., 2008).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-fluoro-N-propan-2-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O4/c1-13(2)25(21(26)14-5-8-16(22)9-6-14)12-19-23-20(24-29-19)15-7-10-17(27-3)18(11-15)28-4/h5-11,13H,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDSVECKLKEMRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC)C(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-(propan-2-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538849.png)

![3-(2-ethylbutyl)-8-(2-morpholinylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5538860.png)

![2,3,5-trimethyl-N-[1-(6-methylpyridin-3-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5538865.png)

![N-[(3S*,4R*)-1-(1-benzothien-5-ylcarbonyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5538872.png)

![1-(2-methylphenyl)-4-[(3-methyl-2-thienyl)carbonyl]-2-piperazinone](/img/structure/B5538879.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5538883.png)

![N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}-N'-(2-methyl-5-nitrophenyl)sulfamide](/img/structure/B5538887.png)

![1-(2-chloro-6-fluorobenzyl)-4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5538896.png)

![5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylic acid](/img/structure/B5538910.png)

![4-cyano-2-fluoro-N-[5-methoxy-2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5538912.png)

![2-(2-hydroxyethyl)-9-(4-methoxy-2,5-dimethylbenzyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538916.png)

![2-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-8-ylcarbonyl]-3,5,7-trimethyl-1H-indole hydrochloride](/img/structure/B5538920.png)